2-Mercaptopyridine
Overview
Description
2-Pyridinethiol, also known as 2-Mercaptopyridine, is an organic compound with the molecular formula C₅H₅NS. It is a sulfur-containing heterocycle that belongs to the class of dihydropyridines. This compound is characterized by a pyridine ring substituted at the second position with a thiol group. It is known for its distinctive odor and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
2-Mercaptopyridine, also known as Pyridine-2-thiol, is an organosulfur compound . It primarily serves as an acylating agent
Mode of Action
This compound interacts with its targets through its sulfur atom, which has the ability to form covalent bonds with various functional groups. This property makes it a useful reagent in organic synthesis . Similar to 2-hydroxypyridine, this compound can convert to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent .
Biochemical Pathways
It’s known that the compound and its derivatives serve primarily as acylating agents . Acylation is a process that introduces an acyl group into a molecule and is a common reaction in biochemistry and organic chemistry.
Pharmacokinetics
Its solubility in water is 50 g/l , which may influence its bioavailability and distribution in the body.
Result of Action
It’s known that this compound can oxidize to 2,2’-dipyridyl disulfide . This oxidation process is autocatalytic, as amines are good catalysts for the oxidation of thiols to disulfides .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, concentration, and solvent . The thione form of this compound is favored at lower temperatures, lower concentrations, and in less polar solvents . In contrast, this compound is favored in dilute solutions and in solvents capable of hydrogen bonding .
Biochemical Analysis
Biochemical Properties
2-Mercaptopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit NADH-fumarate reductase, an enzyme found in parasitic protozoa such as Trypanosoma cruzi . This interaction is crucial as it blocks the growth of the parasite, making this compound a potential chemotherapeutic agent against Chagas’ disease. Additionally, this compound forms complexes with metals, which can lead to the formation of biologically active compounds .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to inhibit the growth of Trypanosoma cruzi epimastigotes in culture and the infection of mammalian myoblasts by trypomastigotes . This inhibition affects cell signaling pathways and gene expression, leading to a reduction in the parasite’s ability to proliferate. Furthermore, this compound’s interaction with NADH-fumarate reductase disrupts cellular metabolism by inhibiting the production of succinate, a key metabolic intermediate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to NADH-fumarate reductase, inhibiting its activity and preventing the reduction of fumarate to succinate . This inhibition disrupts the parasite’s energy production and metabolic processes. Additionally, this compound can form complexes with metals, leading to the formation of biologically active compounds that can further influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to undergo spontaneous dimerization to form 2,2’-dipyridyl disulfide . This dimerization can affect the stability and activity of this compound in long-term studies. Additionally, the compound’s interaction with iodine can lead to the formation of a di-N-oxide disulfide derivative, which may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively inhibits the growth of Trypanosoma cruzi and other parasites . At higher doses, this compound may exhibit toxic effects, including potential damage to mammalian cells. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NADH-fumarate reductase, influencing the reduction of fumarate to succinate . This interaction affects the metabolic flux and levels of metabolites within the cell. Additionally, this compound can form complexes with metals, which may further impact metabolic pathways and enzyme activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s ability to form complexes with metals can also influence its distribution within the cell, potentially targeting specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to form complexes with metals can also affect its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pyridinethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide under reflux conditions. Another method includes the reduction of 2-pyridyl disulfide with sodium borohydride in an aqueous medium .
Industrial Production Methods: In industrial settings, 2-Pyridinethiol is often produced by the reaction of 2-chloropyridine with thiourea, followed by hydrolysis. This method is favored due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridyl disulfide.
Reduction: Reduction of 2-pyridyl disulfide yields 2-Pyridinethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products Formed:
Oxidation: 2-Pyridyl disulfide.
Reduction: 2-Pyridinethiol.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
2-Pyridinethiol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It serves as a chelating agent for metal ions in biological studies.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of metal chelating agents and as a stabilizer in various industrial processes .
Comparison with Similar Compounds
2-Pyridyl disulfide: An oxidized form of 2-Pyridinethiol.
2-Pyrimidinethiol: A similar compound with a pyrimidine ring instead of a pyridine ring.
Pyrithione: A related compound used as an antimicrobial agent .
Uniqueness: 2-Pyridinethiol is unique due to its strong chelating ability and versatility in various chemical reactions. Its thiol group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDPDGBKYUEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062568 | |
Record name | 2-Mercaptopyridine | |
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Molecular Weight |
111.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid with a stench; [Alfa Aesar MSDS] | |
Record name | 2-Mercaptopyridine | |
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Vapor Pressure |
0.00863 [mmHg] | |
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CAS No. |
73018-10-7, 2637-34-5, 29468-20-0 | |
Record name | 2-Pyridinethiol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-mercaptopyridine?
A1: The molecular formula of this compound is C5H5NS, and its molecular weight is 111.17 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Common techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the C=N stretch of the pyridine ring and the S-H stretch of the thiol group. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms. [, , , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]
Q3: How does this compound act as a ligand in metal complexes?
A3: this compound exhibits tautomerism, existing in both thiol (this compound) and thione (1-hydroxypyridine-2-thione) forms. It can coordinate to metal ions through the sulfur atom, nitrogen atom, or both, depending on the metal ion and reaction conditions. [, , , , , , , ]
Q4: Can you provide an example of an unusual coordination mode observed for this compound?
A4: Yes, in the potassium salt of the tris-substituted borate ligand derived from this compound (K[HB(mp)3]), an unprecedented μ3-κ3-SS'H-η1η1η2-κ2-S''C-η1η1-κ1-S'-η1 coordination mode was observed. []
Q5: Does this compound readily form disulfides?
A5: While thiols are generally susceptible to oxidation to disulfides, the formation of a disulfide complex from the reaction of this compound with Co(II) was unexpected. []
Q6: How is this compound utilized in peptide synthesis?
A6: this compound acts as a mild and efficient reagent for removing the o-nitrophenylsulphenyl (Nps) amino-protecting group during peptide synthesis. This property allows for its application in both stepwise and solid-phase peptide synthesis. [, ]
Q7: What role can this compound play in materials science?
A7: this compound has been incorporated into gel polymer electrolytes for use in high-performance solid-state supercapacitors. The redox activity of the this compound/2,2′-bipyridine redox couple contributes to enhanced energy storage capacity. []
Q8: Are there any analytical applications of this compound?
A8: this compound derivatives have shown promise as sensitive reporters in surface-enhanced Raman scattering (SERS) for enzyme sensing applications. For example, this compound-carbonitrile substrates, upon enzymatic cleavage, release reporter molecules detectable at low nanomolar concentrations by SERS. []
Q9: Has this compound been used for labeling in biological studies?
A9: Yes, a derivative of this compound, specifically indium-111-2-mercaptopyridine-N-oxide, has been successfully used to radiolabel leukocytes for abscess detection and equine platelets for in vivo survival studies. [, ]
Q10: Are there any reported catalytic applications of this compound?
A10: While not a catalyst itself, this compound's role in mediating H2 generation via a cycle of dark adsorption and photoinduced desorption from silver-core/platinum-shell nanoparticles loaded on TiO2 is noteworthy. []
Q11: What is known about the stability of this compound and its derivatives?
A11: this compound can be oxidized to its disulfide form, particularly in the presence of certain metal ions. [] Formulation strategies, like complexation with metals, can be used to modulate stability and solubility. [, ]
Q12: Have computational methods been applied to study this compound?
A12: Yes, computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to investigate the molecular geometry, electronic structure, and nonlinear optical properties of this compound derivatives. []
Q13: Has research explored structure-activity relationships for this compound derivatives?
A13: While specific SAR studies were not extensively covered in the provided research, the impact of structural modifications on complex formation and electrochemical properties is evident. [, , , ] For instance, the introduction of electron-donating or -withdrawing groups on the pyridine ring could impact the compound's electronic properties and influence its coordination chemistry. Further research exploring systematic modifications and their impact on biological activity would be valuable.
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